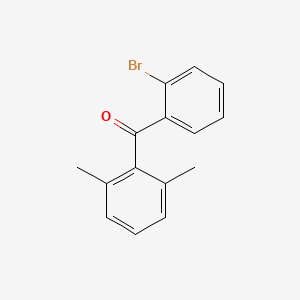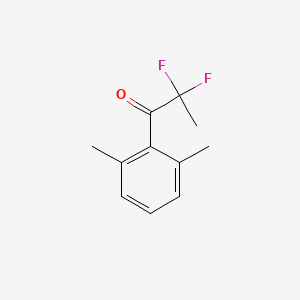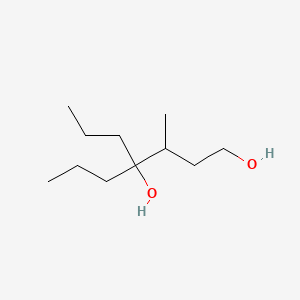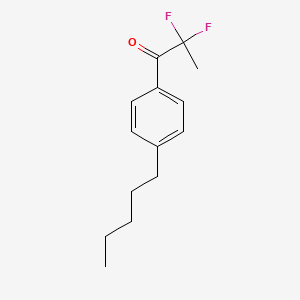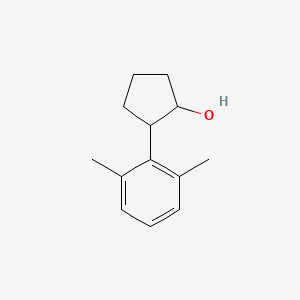
2-(2,6-Dimethylphenyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)cyclopentan-1-ol, commonly known as 2,6-dimethylcyclohexanol, is a cyclic alcohol with a wide range of applications in chemical synthesis, pharmaceutical research, and biochemistry. It is a derivative of cyclohexanol and contains a phenyl group with two methyl substituents. This molecule has been studied extensively due to its unique properties and its potential to act as a precursor to a range of organic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylcyclohexanol is a valuable compound for scientific research due to its unique properties. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. It has also been used in the synthesis of cyclic amines and other heterocycles. Furthermore, it has been used in the synthesis of a new class of organic catalysts known as “cyclic aminopyridines”.
Wirkmechanismus
2,6-Dimethylcyclohexanol is a cyclic alcohol and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds enable the molecule to interact with other molecules and form complexes. This allows the molecule to act as a catalyst in chemical reactions. Furthermore, the methyl groups on the phenyl ring of the molecule can interact with other molecules in a specific way, which can affect the rate and outcome of a reaction.
Biochemical and Physiological Effects
2,6-Dimethylcyclohexanol has been studied extensively for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant and may have anti-inflammatory and antifungal properties. It has also been shown to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugar. Furthermore, it has been found to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethylcyclohexanol is a versatile compound with many potential applications in the laboratory. Its ability to form hydrogen bonds and interact with other molecules makes it an ideal choice for a variety of chemical reactions. Furthermore, its low toxicity and relatively low cost make it a desirable compound for laboratory experiments. However, it is important to note that 2,6-dimethylcyclohexanol is a volatile compound and must be handled with care.
Zukünftige Richtungen
The potential applications of 2,6-Dimethylcyclohexanol are numerous and the field of research is rapidly expanding. As such, there are many potential future directions for research. These include further studies on the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, further research into the mechanism of action of the compound could lead to the development of novel catalysts with improved properties. Finally, further studies could be conducted on the use of 2,6-dimethylcyclohexanol in the synthesis of cyclic amines and other heterocycles.
Synthesemethoden
2,6-Dimethylcyclohexanol can be synthesized from cyclohexanol via a two-step process. First, the cyclohexanol is subjected to an acid-catalyzed methylation reaction using dimethyl sulfate as the methylating agent. This reaction produces 2-(2,6-dimethylphenyl)cyclohexanol. The second step involves the reduction of the cyclohexanol group to the corresponding cyclopentanol group using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction yields 2-(2,6-dimethylphenyl)cyclopentan-1-ol.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-3-6-10(2)13(9)11-7-4-8-12(11)14/h3,5-6,11-12,14H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBQRGXAFDJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










